5(S)-HPETE
Overview
Description
5(S)-HPETE is an icosatetraenoic acid in which the double bonds are located at the 6-7, 8-9, 11-12, and 14-15 positions and have E, Z, Z, and Z geometry, respectively, and in which the pro-S hydrogen is substituted by a hydroperoxy group. It has a role as a mouse metabolite. It is functionally related to an icosa-6,8,11,14-tetraenoic acid. It is a conjugate acid of a this compound(1-).
5(S)-Hydroperoxyeicosatetraenoic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
5S-HpETE is a natural product found in Homo sapiens with data available.
Biological Activity
5(S)-Hydroxyeicosatetraenoic acid (5(S)-HPETE) is a biologically active lipid mediator derived from arachidonic acid through the action of the enzyme 5-lipoxygenase (5-LOX). It plays significant roles in various physiological and pathological processes, including inflammation, cancer progression, and immune responses. This article provides an in-depth analysis of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Overview of this compound
This compound is an intermediate in the biosynthesis of leukotrienes and other eicosanoids, which are crucial for mediating inflammatory responses. The compound is synthesized when arachidonic acid is acted upon by 5-LOX, leading to the formation of various metabolites that influence cellular functions. The biological activities of this compound are primarily mediated through its interaction with specific receptors and its conversion into more potent derivatives, such as 5-oxo-ETE.
1. Inflammatory Response:
this compound is involved in promoting inflammation by enhancing the recruitment and activation of immune cells. It stimulates neutrophils and eosinophils, contributing to the inflammatory response seen in conditions such as asthma and allergic reactions .
2. Cancer Progression:
Research indicates that this compound may promote cancer cell proliferation and metastasis. For example, elevated levels of this compound have been associated with increased tumor growth in various cancer types, including breast and prostate cancers. Its role in cancer biology is thought to be linked to its ability to modulate inflammatory pathways that facilitate tumorigenesis .
3. Metabolic Pathways:
The metabolism of this compound can lead to the formation of other bioactive lipids. For instance, it can be converted into 5-oxo-ETE by the enzyme 5-hydroxy-eicosanoid dehydrogenase (5-HEDH), which exhibits significantly greater potency than its precursor . This conversion is particularly relevant under oxidative stress conditions.
Data Table: Biological Activities of this compound
Case Studies
Case Study 1: Role in Asthma
A study demonstrated that patients with asthma exhibited elevated levels of this compound in their bronchoalveolar lavage fluid. This finding suggests a direct link between this eicosanoid and the pathophysiology of asthma, highlighting its potential as a therapeutic target for managing inflammatory airway diseases .
Case Study 2: Breast Cancer Progression
In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in increased cell proliferation and migration. The mechanism was attributed to enhanced signaling through pro-inflammatory pathways, underscoring the compound's role in cancer metastasis .
Research Findings
Recent research has elucidated several key findings regarding the biological activity of this compound:
- Inflammation Modulation: Studies indicate that inhibiting the production of this compound could reduce inflammation-related tissue damage, suggesting a potential therapeutic approach for chronic inflammatory diseases .
- Cancer Therapeutics: The inhibition of lipoxygenase pathways has been proposed as a strategy for cancer treatment, where targeting eicosanoid synthesis could suppress tumor growth and improve patient outcomes .
- Oxidative Stress Response: Under conditions of oxidative stress, cells preferentially convert this compound into more active metabolites like 5-oxo-ETE, which may exacerbate inflammatory responses and promote tumorigenesis .
Properties
IUPAC Name |
(5S,6E,8Z,11Z,14Z)-5-hydroperoxyicosa-6,8,11,14-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(24-23)17-15-18-20(21)22/h6-7,9-10,12-14,16,19,23H,2-5,8,11,15,17-18H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUUNUQHXIOFDA-JGKLHWIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017279 | |
Record name | (5S,6E,8Z,11Z,14Z)-5-Hydroperoxy-6,8,11,14-eicosatetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5(S)-Hydroperoxyeicosatetraenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001193 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
71774-08-8 | |
Record name | 5(S)-HPETE | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71774-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,8,11,14-Eicosatetraenoic acid, 5-hydroperoxy-, (S-(E,Z,Z,Z))- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071774088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5S,6E,8Z,11Z,14Z)-5-Hydroperoxy-6,8,11,14-eicosatetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5(S)-Hydroperoxyeicosatetraenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001193 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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